molecular formula C25H25N3O3S B265664 2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B265664
M. Wt: 447.6 g/mol
InChI Key: QOMWCQPDLZXDBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a chemical compound that has gained attention from the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its cytotoxic effects by inducing apoptosis in cancer cells. Additionally, this compound may inhibit the activity of enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has both biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide in lab experiments is its potential as an anticancer agent. Additionally, this compound has shown anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide. One direction is the further exploration of its potential as an anticancer agent, including in vivo studies and clinical trials. Additionally, the anti-inflammatory effects of this compound warrant further investigation, including studies on its potential use in the treatment of inflammatory diseases. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the development of more water-soluble derivatives of this compound may improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide involves the reaction of 3-cyano-4-(5-methyl-2-furyl)-2H-chromen-2-one with 1,3-dibromo-5,5-dimethylhydantoin in the presence of potassium carbonate. The resulting product is then reacted with 2-mercapto-N-(3,4-dimethylphenyl)acetamide to yield the final compound.

Scientific Research Applications

2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide has been studied for its potential as an anticancer agent. In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown potential as an anti-inflammatory agent, with studies indicating its ability to inhibit the production of pro-inflammatory cytokines.

properties

Product Name

2-{[3-cyano-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C25H25N3O3S

Molecular Weight

447.6 g/mol

IUPAC Name

2-[[3-cyano-4-(5-methylfuran-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H25N3O3S/c1-14-7-9-17(11-15(14)2)27-22(30)13-32-25-18(12-26)23(21-10-8-16(3)31-21)24-19(28-25)5-4-6-20(24)29/h7-11,23,28H,4-6,13H2,1-3H3,(H,27,30)

InChI Key

QOMWCQPDLZXDBA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(O4)C)C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(O4)C)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.